1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of significant interest due to their diverse biological activities. The papers provided detail various synthetic routes and characterizations of pyrazole compounds. For instance, an effective route for the direct synthesis of substituted pyrazole through a 3+2 annulation method is described, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Another paper reports the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a yield increase from 70% to 97.1% .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. The papers discuss the crystallization of various pyrazole compounds in different crystal systems and space groups, revealing details such as dihedral angles and conformation . For example, one compound crystallized in the triclinic crystal system with a dihedral angle of 65.84(1)° between the pyrazole and thiophene rings . Another study used single-crystal X-ray diffraction to confirm the 3D molecular structure of a novel pyrazole derivative .
Chemical Reactions Analysis
The papers describe several chemical reactions involving pyrazole derivatives. Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates lead to the formation of novel N-substituted pyrazole-3-carboxamides and other derivatives . Cyclocondensation reactions of pyrazole compounds with phenylhydrazine or hydrazine hydrate are also reported, resulting in the formation of pyrazolo[3,4-d]pyridazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods such as FT-IR, NMR, MS, and UV-visible spectra . Theoretical calculations, including density functional theory (DFT) and Hartree–Fock (HF) methods, are employed to predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are then compared with experimental data . The thermal stability and decomposition of these compounds are studied using thermogravimetric analysis .
Case Studies
Several case studies are presented in the papers, where the synthesized pyrazole derivatives are evaluated for their potential applications. For instance, one compound was evaluated in vitro for its antioxidant susceptibilities through DPPH and hydroxyl radical scavenging methods . Another study discusses the nonlinear optical properties of a pyrazole derivative based on polarizability and hyperpolarizability values .
Scientific Research Applications
Synthesis and Chemical Properties
The compound 1H-pyrazole-3-carboxylic acid, which is structurally related to 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, has been involved in reactions with various hydroxylamines and carbazates to form novel N-substituted pyrazole carboxamides and carboxylates (Korkusuz & Yıldırım, 2010). These reactions are significant in the synthesis of diverse pyrazole derivatives with potential applications in various fields.
An improved synthesis method for 1H-pyrazole-4-carboxylic acid was developed, which increased the yield from 70% to 97.1% (Dong, 2011). This shows the growing interest in optimizing the synthesis processes for pyrazole derivatives due to their importance in scientific research.
Applications in Material Science
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to the target compound, have been synthesized and studied for their optical nonlinearity (Chandrakantha et al., 2013). This indicates potential applications in optical materials and photonics.
Applications in Pharmaceutical Chemistry
- The synthesis of pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, which shares a core structure with the compound , was carried out, showing its relevance in the development of new pharmaceutical compounds (Kasımoğulları & Arslan, 2010).
Catalysis and Organic Synthesis
- Pyrazole-3/5-carboxylic acids, closely related to the target compound, have been synthesized from trifluoromethylpyrazoles. This synthesis pathway is notable for producing carboxylic acids that are otherwise difficult to prepare, indicating their importance in organic synthesis and catalysis (Ermolenko, Guillou, & Janin, 2013).
Safety And Hazards
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, given the known utility of pyrazole derivatives and trifluoromethyl groups in these areas . Further studies could also aim to fully characterize its physical and chemical properties, and to develop safe and efficient methods for its synthesis.
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZBQIXYQZVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467533 | |
Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
752222-88-1 | |
Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=752222-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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